molecular formula C14H20O B13929563 2-Cycloheptyl-3-methylphenol CAS No. 828288-73-9

2-Cycloheptyl-3-methylphenol

Cat. No.: B13929563
CAS No.: 828288-73-9
M. Wt: 204.31 g/mol
InChI Key: FCJJXTQOMSWXHN-UHFFFAOYSA-N
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Description

2-Cycloheptyl-3-methylphenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features a cycloheptyl group and a methyl group attached to the phenol ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptyl-3-methylphenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated phenol, reacts with a cycloheptyl group under basic conditions . The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized conditions to ensure high yield and purity. The process might include steps like purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptyl-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides, strong bases like sodium hydride.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Cycloheptyl-3-methylcyclohexanol.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-Cycloheptyl-3-methylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cycloheptyl-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The compound may act on enzymes or receptors, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cycloheptyl-3-methylphenol is unique due to the presence of both the cycloheptyl and methyl groups on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

828288-73-9

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-cycloheptyl-3-methylphenol

InChI

InChI=1S/C14H20O/c1-11-7-6-10-13(15)14(11)12-8-4-2-3-5-9-12/h6-7,10,12,15H,2-5,8-9H2,1H3

InChI Key

FCJJXTQOMSWXHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)C2CCCCCC2

Origin of Product

United States

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